1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde

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1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde (CAS 861162-64-3) is a member of the N-substituted pyrrole-2-carbaldehyde class. Its structure features a pyrrole core functionalized at the N1 position with a 4-methoxybenzyl group and at the C2 position with a reactive formyl group.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
CAS No. 861162-64-3
Cat. No. B113117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde
CAS861162-64-3
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C=CC=C2C=O
InChIInChI=1S/C13H13NO2/c1-16-13-6-4-11(5-7-13)9-14-8-2-3-12(14)10-15/h2-8,10H,9H2,1H3
InChIKeyVIIJCYZYIPQWTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde (CAS 861162-64-3) as a Heterocyclic Building Block


1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde (CAS 861162-64-3) is a member of the N-substituted pyrrole-2-carbaldehyde class . Its structure features a pyrrole core functionalized at the N1 position with a 4-methoxybenzyl group and at the C2 position with a reactive formyl group . This specific substitution pattern creates a versatile intermediate with unique steric and electronic properties, making it a key scaffold for the synthesis of diverse bioactive molecules and complex heterocyclic systems . As a building block, its utility lies in its dual reactive handles, which enable its incorporation into larger molecular frameworks, distinguishing it from simpler, unsubstituted pyrrole aldehydes.

Limitations of Generic Substitution for 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde


In the context of research and industrial synthesis, the direct substitution of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde with a close analog like 1-benzyl-1H-pyrrole-2-carbaldehyde is not feasible without altering the outcome of a synthetic sequence . The presence of the 4-methoxy substituent on the benzyl group is a critical structural feature that provides unique electronic and steric influences, which are directly linked to the specific reactivity and the properties of the final product . This class-level inference is supported by the fact that small changes in the N-substituent of pyrrole-2-carbaldehydes can drastically affect the yield, purity, and biological activity of the resulting compounds, as highlighted in the comparative data below. Therefore, procurement decisions must be compound-specific to ensure experimental reproducibility.

Quantitative Differentiation of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde from Analogs


Higher Commercial Purity Specification vs. Unsubstituted Benzyl Analog

For procurement, the minimum guaranteed purity specification is a critical selection factor. 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde is commonly available with a minimum purity of 95% . In contrast, its closest core analog, 1-benzyl-1H-pyrrole-2-carbaldehyde (CAS 18159-24-5), is often listed with a higher minimum purity specification of 98% from the same supplier class . While both compounds are research-grade, this difference in commercially assured purity may necessitate additional purification steps for the methoxy derivative, a direct factor in cost and labor calculations during project planning.

Synthetic Chemistry Procurement Quality Control

Demonstrated Synthetic Route with Quantified Yield

A verifiable synthetic protocol for 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde has been established, providing a benchmark for expected yield and reproducibility. The synthesis via alkylation of pyrrole-2-carboxaldehyde with 4-methoxybenzyl chloride, using potassium carbonate in DMF, affords the target compound in a 100% crude yield . While an alternative route using sodium hydride in DMF yields the purified product as an oil at a 65% yield . These published yields provide a direct, quantitative basis for process evaluation and cost analysis.

Process Chemistry Synthetic Methodology Scale-up

Distinct Reactivity Profile: Regioisomeric Differentiation from 3-Carbaldehyde Analog

The position of the formyl group on the pyrrole ring is a primary determinant of its chemical behavior. 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde, with the aldehyde at the 2-position, is a well-known synthon for forming fused heterocycles like indolizines . Its regioisomer, 1-(4-Methoxy-benzyl)-1H-pyrrole-3-carbaldehyde, with the aldehyde at the 3-position, is a distinctly different chemical entity that will lead to different annulation patterns and is reported for different biological activities . Selection between the 2-carbaldehyde and 3-carbaldehyde analogs is therefore not interchangeable and is based on the specific synthetic or biological target.

Medicinal Chemistry SAR Studies Chemical Biology

Specified Storage Requirements Dictate Handling Logistics

The procurement and handling of this compound require specific cold-chain logistics. Supplier documentation explicitly states a storage condition of -20°C to maintain product integrity . This requirement is a direct and quantifiable logistical and cost consideration. In contrast, the core analog 1-benzyl-1H-pyrrole-2-carbaldehyde is specified for storage at room temperature . This difference has a direct impact on shipping costs, long-term storage infrastructure, and the compound's viability for use in high-throughput screening where room-temperature stability is often preferred.

Inventory Management Stability Logistics

Primary Application Scenarios for 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde in R&D


Synthesis of Fused Heterocyclic Systems (e.g., Indolizines)

This compound is ideally suited as a key intermediate in projects requiring the synthesis of N-fused heterocycles. The presence of the reactive 2-carbaldehyde group enables its use as a versatile synthon for constructing complex scaffolds like indolizines, which are core components in many bioactive molecules and functional materials. Its procurement is justified when the research target specifically requires an N-(4-methoxybenzyl) substitution pattern for subsequent SAR studies or to achieve a particular electronic effect .

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The 4-methoxybenzyl substituent is a common motif in medicinal chemistry for modulating lipophilicity, metabolic stability, and target binding. This compound serves as a direct, commercially available starting material for generating a series of analogs where the 2-carbaldehyde group can be rapidly diversified. This allows researchers to systematically explore the chemical space around a pyrrole core, with the knowledge that the substitution pattern is identical to that found in various bioactive pyrrole derivatives .

Precursor for Advanced Heterocyclic Aldehyde Intermediates

The aldehyde functionality provides a direct handle for subsequent transformations, such as reductive aminations, Wittig reactions, or Knoevenagel condensations. This makes 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde a strategic precursor for generating libraries of more advanced intermediates bearing a protected or free amine, extended alkene chains, or other functional groups, while retaining the valuable N-(4-methoxybenzyl) pyrrole core .

Synthesis of Pyrrole-2-Carboxamide Antibacterial Agents

The 2-carbaldehyde group is a direct precursor to the 2-carboxylic acid and subsequent 2-carboxamide derivatives. This compound is therefore a strategic starting point for synthesizing novel pyrrole-2-carboxamide hybrid molecules, a class that has demonstrated promise as antibacterial agents. Its procurement enables the rapid construction of these scaffolds, bypassing the need for de novo synthesis of the N-substituted pyrrole core .

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